2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt
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Overview
Description
N-Acetyl Glufosinate Sodium is a derivative of glufosinate, a non-selective herbicide widely used in agriculture. This compound is known for its role in inhibiting glutamine synthetase, an enzyme crucial for the production of glutamine and ammonia detoxification. It is utilized in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with glufosinate, which is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of N-Acetyl Glufosinate Sodium involves large-scale acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its primary amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl Glufosinate Sodium is extensively used in scientific research due to its versatile properties:
Mechanism of Action
N-Acetyl Glufosinate Sodium exerts its effects primarily by inhibiting glutamine synthetase. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism. The compound’s action is light-dependent, with reactive oxygen species formation playing a crucial role in its herbicidal activity. The inhibition of glutamine synthetase disrupts photorespiration, carbon assimilation, and electron flow in photosystem II, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Glufosinate: The parent compound, widely used as a herbicide.
Glyphosate: Another non-selective herbicide with a similar mode of action.
N-Acetyl Glyphosate: A derivative of glyphosate with similar properties
Uniqueness: N-Acetyl Glufosinate Sodium is unique due to its acetylated structure, which enhances its stability and bioavailability.
Properties
Molecular Formula |
C7H12NNa2O5P |
---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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